3-(4-Methyl-1H-imidazol-1-yl)phenol
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Overview
Description
3-(4-Methyl-1H-imidazol-1-yl)phenol is an organic compound that belongs to the class of phenylimidazoles. This compound is characterized by the presence of a phenol group attached to an imidazole ring, which is further substituted with a methyl group at the 4-position. The molecular formula of this compound is C10H10N2O, and it has a molecular weight of 174.2 g/mol .
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets . These include various enzymes and receptors, contributing to their wide range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins . This interaction can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets . The downstream effects of these interactions can vary widely, depending on the specific target and the biological context .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, depending on their specific targets and the context of their action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Methyl-1H-imidazol-1-yl)phenol . These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting .
Biochemical Analysis
Biochemical Properties
It is known that imidazole, a core structure in this compound, is an important synthon in the development of new drugs . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that imidazole derivatives can influence various cellular processes
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 203-205°C .
Metabolic Pathways
Imidazole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)phenol typically involves the condensation of 4-methylimidazole with a phenolic compound. One common method involves the reaction of 4-methylimidazole with 3-bromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-imidazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid[][3].
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives[][3].
Scientific Research Applications
3-(4-Methyl-1H-imidazol-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Imidazol-1-yl)phenol: Similar structure but lacks the methyl group at the 4-position of the imidazole ring.
1-(4-Hydroxyphenyl)imidazole: Another related compound with a hydroxyl group on the phenyl ring.
Uniqueness
3-(4-Methyl-1H-imidazol-1-yl)phenol is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-methylimidazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-12(7-11-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEBJVAMQTZLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136167-38-9 |
Source
|
Record name | 3-(4-methyl-1H-imidazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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